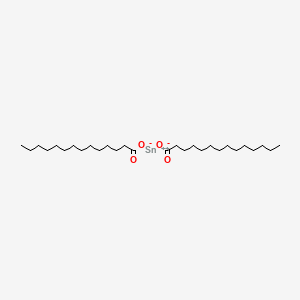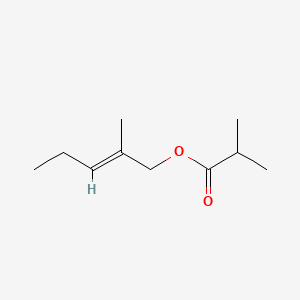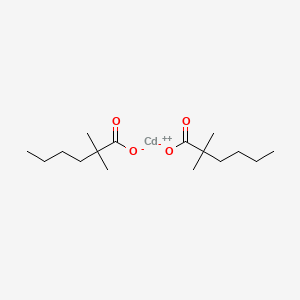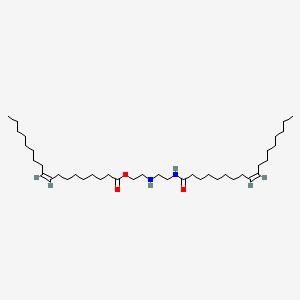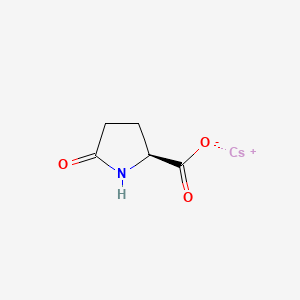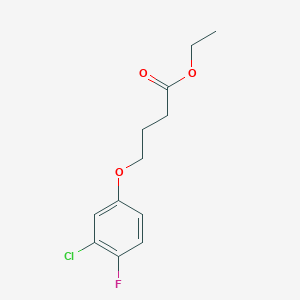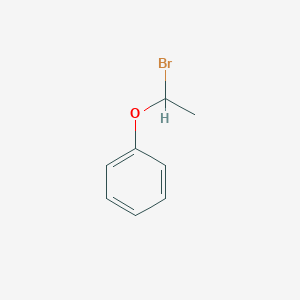
Bromoethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromoethoxybenzene, also known as (2-Bromoethoxy)benzene, is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzene where a bromoethoxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromoethoxybenzene can be synthesized through the bromination of ethoxybenzene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethoxy group .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the etherification of p-bromophenol with diethyl sulfate. This method provides a high yield of the desired product and is suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Bromoethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form ethoxybenzene.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydroxide (NaOH): Used for nucleophilic substitution reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Substitution Reactions: Formation of substituted bromoethoxybenzenes.
Oxidation Reactions: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.
Reduction Reactions: Formation of ethoxybenzene.
Aplicaciones Científicas De Investigación
Bromoethoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of bromoethoxybenzene involves its interaction with specific molecular targets. For example, in biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-ethoxybenzene
- 2-Bromoethyl phenyl ether
- 2-Phenoxyethyl bromide
Uniqueness
Bromoethoxybenzene is unique due to its specific substitution pattern and the presence of both bromo and ethoxy groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
28106-10-7 |
|---|---|
Fórmula molecular |
C8H9BrO |
Peso molecular |
201.06 g/mol |
Nombre IUPAC |
1-bromoethoxybenzene |
InChI |
InChI=1S/C8H9BrO/c1-7(9)10-8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
WFPDYYHUULCORF-UHFFFAOYSA-N |
SMILES canónico |
CC(OC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)


